[1,1'-Biphenanthrene]-2,2'-diol
Description
Historical Context and Evolution of Chiral Atropisomeric Ligands in Organic Chemistry
The journey of chiral atropisomeric ligands began with the recognition that restricted rotation in biaryl systems could create stable, non-interconverting enantiomers. Early work focused on substituted biphenyls, but the true breakthrough in asymmetric catalysis came with the development of 1,1'-bi-2-naphthol (B31242) (BINOL). The C2-symmetric backbone of BINOL proved to be an exceptionally effective scaffold for creating a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a multitude of reactions. The success of BINOL spurred the exploration of a vast number of derivatives and analogous structures, each designed to fine-tune the steric and electronic properties of the resulting catalyst. This evolution has been driven by the quest for "omnipotent" chiral ligands that can provide high efficiency and enantioselectivity across a broad range of substrates and reaction types.
The Unique Architectural Features of the [1,1'-Biphenanthrene]-2,2'-diol Framework
The this compound framework represents a significant structural advancement over simpler biaryl diols. The extended aromatic system of the phenanthrene (B1679779) units introduces a greater degree of rigidity and steric bulk compared to a naphthalene (B1677914) or phenyl ring. This "vaulted" architecture creates a more defined and deeper chiral pocket around the catalytically active metal center.
Key architectural features include:
Increased Steric Hindrance: The phenanthrene moieties provide a more substantial steric barrier, which can lead to enhanced facial discrimination of the substrate.
Modified Dihedral Angle: The dihedral angle between the two phenanthrene rings is a critical parameter that dictates the geometry of the chiral pocket. While specific crystallographic data for this compound is not readily available, studies on related biphenyl (B1667301) systems show that the dihedral angle is influenced by the nature of the aromatic rings and substituents. For instance, the dihedral angle in [1,1'-biphenyl]-2,2'-dicarbonitrile (B1594224) is reported to be 46.16 (3)°. nih.gov
Extended π-System: The larger conjugated system of the phenanthrene rings can influence the electronic properties of the diol and its metal complexes, potentially affecting catalyst reactivity and selectivity.
Rationalizing the Research Focus on this compound Analogues within Modern Synthetic Chemistry
The focus on this compound and its analogues, such as VAPOL (vaulted 3,3'-biphenanthrol) and VANOL (vaulted 2,2'-binaphthol), is driven by the continuous need for more effective and versatile chiral catalysts. sigmaaldrich.commsu.edu The rationale behind exploring these more complex scaffolds includes:
Addressing the Limitations of Existing Ligands: While ligands like BINOL are highly successful, they are not universally effective for all substrates and reactions. msu.edu The unique steric and electronic environment provided by the biphenanthrene (B1261930) framework offers an opportunity to overcome these limitations.
Creating Deeper Chiral Pockets: The concept of "vaulted biaryls" aims to move the steric bulk of the ligand to the forefront, creating a deeper and more encapsulating chiral pocket around the metal center. msu.edu This can lead to superior enantiocontrol, particularly with smaller or less sterically demanding substrates.
Fine-Tuning Catalyst Performance: The ability to introduce substituents at various positions on the phenanthrene rings provides a powerful tool for systematically modifying the catalyst's properties. This allows for the optimization of reactivity and selectivity for specific applications.
Comparison with Other Prominent Chiral Biaryl Diols (e.g., BINOL, VANOL) in Advanced Chemical Systems
The performance of ligands based on the biphenanthrene scaffold is best understood through comparison with established chiral diols like BINOL and its close relatives, VANOL and VAPOL.
| Ligand | Core Scaffold | Key Structural Feature | Typical Applications in Asymmetric Catalysis |
| BINOL | [1,1'-Binaphthalene]-2,2'-diol | C2-symmetric biaryl with a relatively open chiral pocket. msu.edu | Diels-Alder reactions, carbonyl additions and reductions, Michael additions. sigmaaldrich.com |
| VANOL | Vaulted [1,1'-Binaphthalene]-2,2'-diol derivative | Extended aromatic system creating a "vaulted" or deeper chiral pocket. msu.edu | Aziridination, imine aldol (B89426) reactions, Baeyer-Villiger oxidations. cdnsciencepub.commsu.edu |
| VAPOL | Vaulted [3,3'-Biphenanthrene]-4,4'-diol | Further extended and more rigid vaulted structure compared to VANOL. msu.edu | Diels-Alder reactions, aziridination, Petasis reactions. cdnsciencepub.comnih.gov |
| This compound | This compound | Highly extended and rigid framework, expected to create a very deep and well-defined chiral pocket. | Potential for high enantioselectivity in reactions requiring significant steric control. |
Data compiled from multiple sources. sigmaaldrich.commsu.educdnsciencepub.commsu.edunih.gov
In numerous studies, catalysts derived from VANOL and VAPOL have demonstrated superior performance in terms of both yield and enantioselectivity compared to their BINOL-derived counterparts. sigmaaldrich.com For example, in the asymmetric Diels-Alder reaction of acrolein with cyclopentadiene, a VAPOL-derived catalyst provided excellent stereoselectivity, while the analogous BINOL-derived catalyst gave very low enantiomeric excess. sigmaaldrich.com Similarly, in asymmetric imine aldol reactions, both Zr-VANOL and Zr-VAPOL catalysts exhibited substantially higher levels of induction than the corresponding BINOL-derived catalyst. sigmaaldrich.com These findings underscore the significant advantage of the vaulted biaryl design in creating a more effective chiral environment. The even more extended framework of this compound is anticipated to further enhance these effects, making it a promising, albeit less explored, platform for the development of next-generation chiral catalysts.
Structure
3D Structure
Properties
CAS No. |
196865-17-5 |
|---|---|
Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(2-hydroxyphenanthren-1-yl)phenanthren-2-ol |
InChI |
InChI=1S/C28H18O2/c29-25-15-13-21-19-7-3-1-5-17(19)9-11-23(21)27(25)28-24-12-10-18-6-2-4-8-20(18)22(24)14-16-26(28)30/h1-16,29-30H |
InChI Key |
LYXQKPRYDFQZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C4=C(C=CC5=C4C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenanthrene 2,2 Diol and Its Structural Analogues
Strategies for the Direct Construction of the Biphenanthrene (B1261930) Core
The most direct route to the [1,1'-biphenanthrene]-2,2'-diol scaffold involves the coupling of two 2-phenanthrol units. This can be achieved through oxidative homocoupling or through modern cross-coupling reactions under controlled redox conditions.
Oxidative Homocoupling Reactions of Phenanthrol Derivatives
Oxidative coupling of phenolic compounds is a classical and effective method for the formation of C-C bonds. This strategy has been extensively applied to the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) and can be analogously applied to 2-phenanthrol. The reaction typically involves a one-electron oxidant that generates a phenoxyl radical, which then dimerizes.
Common oxidants for this transformation include iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). jraic.com The reaction with FeCl₃ is often carried out in a suitable organic solvent, while the K₃[Fe(CN)₆] system typically employs an aqueous alkaline medium. jraic.com For sterically hindered phenols, the choice of oxidant and reaction conditions is crucial to achieving good yields and preventing the formation of undesired side products, such as Pummerer's ketone or over-oxidation products. The regioselectivity of the coupling is generally directed by the steric and electronic properties of the phenanthrol precursor, with the coupling occurring at the sterically accessible C1 position. While specific yields for the oxidative coupling of 2-phenanthrol are not widely reported, the principles established for other phenolic substrates provide a robust framework for this approach. nih.gov
Table 1: Representative Conditions for Oxidative Homocoupling of Phenols
| Phenol Precursor (Analogue) | Oxidant | Base/Solvent | Temperature | Yield (%) | Reference |
| 2,4-Disubstituted Phenols | K₃[Fe(CN)₆] | NH₃(aq) / Acetone / H₂O | Room Temp. | Moderate to High | jraic.com |
| 2,4-Disubstituted Phenols | FeCl₃·6H₂O | Acetonitrile | Room Temp. | Moderate to High | jraic.com |
| 2-Naphthol (B1666908) | CuCl₂ | Amine/Solvent | Varies | Good | acs.org |
This table presents generalized conditions based on analogous phenolic coupling reactions, as specific data for 2-phenanthrol is limited.
Coupling Reactions under Controlled Redox Conditions
Modern cross-coupling reactions offer a more controlled and often higher-yielding alternative to direct oxidative coupling. The Ullmann and Suzuki-Miyaura reactions are powerful methods for constructing the C-C biaryl bond.
The Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules. organic-chemistry.orgwikipedia.org In a potential synthesis of this compound, a precursor such as 1-bromo-2-phenanthrol could be subjected to homocoupling in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Traditional Ullmann conditions can be harsh, but modern protocols often use soluble copper catalysts with ligands like phenanthroline, which can promote the reaction under milder conditions. wikipedia.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgyoutube.com To construct the this compound, one could envision coupling a 2-phenanthrolboronic acid or its ester derivative with a 1-halo-2-phenanthrol derivative. This method is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann reaction. The choice of palladium catalyst, ligand, and base is critical for an efficient coupling, especially with sterically demanding substrates. acs.orgbeilstein-journals.org
Table 2: Potential Cross-Coupling Strategies for the Biphenanthrene Core
| Reaction | Phenanthrene (B1679779) Precursor 1 | Phenanthrene Precursor 2 | Catalyst System (Example) | Key Features | Reference (Analogy) |
| Ullmann Coupling | 1-Halo-2-phenanthrol | 1-Halo-2-phenanthrol | Cu powder or Cu(I) salt | High temperatures often required | organic-chemistry.orgwikipedia.org |
| Suzuki-Miyaura Coupling | 1-Halo-2-phenanthrol | 2-Phenanthrolboronic acid | Pd(PPh₃)₄ / Base | Mild conditions, high tolerance | libretexts.orgyoutube.com |
Multi-Step Synthesis of Functionalized Biphenanthrene Systems
Precursor Design and Stereoselective Ring Formation
The rational design of precursors is fundamental to a successful multi-step synthesis. nih.govrsc.org This involves creating starting materials that already contain the necessary functionalities for the subsequent ring-forming and coupling steps. For instance, a strategy could involve the synthesis of a substituted biphenyl (B1667301) derivative that is then elaborated to form the two outer rings of the biphenanthrene system.
Stereoselective ring formation is crucial when aiming for specific isomers or when installing stereocenters that might influence the final axial chirality. While stereoselective methods for the direct construction of the phenanthrene ring are not as common as for other ring systems, approaches could involve diastereoselective cyclizations of precursors containing existing stereocenters. The development of such precursors is a synthetic challenge that often requires a dedicated research effort. orgsyn.org
Benzannulation and Cycloaddition Approaches for Phenanthrene Ring Construction
Benzannulation reactions, which involve the fusion of a benzene (B151609) ring onto an existing molecular framework, are powerful tools for building polycyclic aromatic hydrocarbons like phenanthrene. nih.gov A notable method is the palladium-catalyzed benzannulation of o-bromobenzyl alcohols with internal alkynes or (Z)-β-halostyrenes, which allows for the construction of a variety of multisubstituted phenanthrenes through multiple C-C bond formations. jraic.comwikipedia.org
Cycloaddition reactions, particularly the Diels-Alder reaction, represent another versatile strategy for constructing the phenanthrene skeleton. rsc.org A diene and a dienophile can be chosen to construct the central ring of the phenanthrene system onto a naphthalene (B1677914) precursor, or an outer ring onto a biphenyl system. For example, a one-pot, three-component palladium-catalyzed reaction of an aryl iodide, 2-bromophenylboronic acid, and norbornadiene can produce phenanthrenes, where norbornadiene serves as a source of ethylene (B1197577) via a retro-Diels-Alder reaction. nih.gov Other approaches include the reaction of carbene complexes with alkynylbenzaldehydes, which proceed through an intramolecular Diels-Alder reaction of a generated isobenzofuran (B1246724) intermediate. organic-chemistry.org
Enantioselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers
Due to the high rotational barrier around the C1-C1' bond, this compound is a chiral molecule that exists as a pair of stable atropisomers (enantiomers). Accessing the enantiopure forms is essential for its application in asymmetric catalysis.
The primary strategies include the resolution of a racemic mixture or, more elegantly, the direct asymmetric synthesis of one enantiomer. Given the structural similarity to the well-studied VANOL and VAPOL ligands, the methods developed for their resolution and synthesis are highly applicable. rsc.orgnih.gov
Chiral Resolution: This is a classical and reliable method for obtaining enantiopure biaryls.
Diastereomeric Salt Formation: The racemic diol can be reacted with a chiral resolving agent, such as an enantiopure amine or carboxylic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the enantiopure diol.
Derivatization and Chromatographic Separation: The racemic diol can be derivatized with a chiral auxiliary. The resulting diastereomers can then be separated using standard chromatographic techniques (e.g., column chromatography or HPLC).
Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, the deracemization of 6,6′-dibromo-VAPOL has been achieved using (–)-sparteine and copper(II), a protocol that could potentially be adapted for this compound. acs.org
Enantioselective Synthesis: Asymmetric synthesis aims to directly produce one enantiomer in excess.
Asymmetric Oxidative Coupling: This is one of the most direct methods. It involves the oxidative coupling of 2-phenanthrol in the presence of a chiral catalyst. For the synthesis of BINOL, various chiral catalysts based on copper, iron, vanadium, and ruthenium have been developed that can induce high levels of enantioselectivity. nih.gov Similar catalytic systems could be explored for the asymmetric synthesis of this compound.
Organocatalytic Arylation: A promising modern approach is the use of chiral phosphoric acids to catalyze the asymmetric arylation of naphthol derivatives with quinones. nih.gov This methodology provides access to axially chiral biaryldiols with excellent enantioselectivities and could foreseeably be extended to phenanthrol substrates.
Table 3: Established Resolution and Asymmetric Synthesis Methods for Analogous Biaryls
| Method | Analogue | Reagent/Catalyst | Result | Reference |
| Chiral Resolution | VANOL | (1S,2S)-(+)-Diaminocyclohexane | Separation of diastereomeric molecular complexes | nih.gov |
| Deracemization | 6,6′-dibromo-VAPOL | (–)-Sparteine / Cu(II) | Enantioenriched product | acs.org |
| Asymmetric Arylation | 2-Naphthols | Chiral Phosphoric Acid / Quinones | Axially chiral biaryldiols in high ee | nih.gov |
| Asymmetric Oxidative Coupling | 2-Naphthol | Chiral Fe(II) or Cu(II) complexes | Enantioenriched BINOL | nih.gov |
Enzymatic Resolution Strategies
Enzymatic resolution has emerged as a powerful and environmentally benign strategy for obtaining enantiomerically pure biaryl diols. This method leverages the stereoselectivity of enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the esterified product.
Lipase-catalyzed kinetic resolution of racemic atropisomeric 1,1'-biaryl-2,2'-diols is a well-established technique. nih.gov The process typically involves the acylation of the diol in a non-aqueous solvent using an acyl donor, such as vinyl acetate. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For instance, the kinetic resolution of various substituted C2-symmetric biaryl diols has been successfully achieved with excellent enantioselectivity using lipases. soton.ac.uk
A significant advancement in this area is the acceleration of the lipase-catalyzed kinetic resolution by the addition of a base, such as sodium carbonate. The base is believed to increase the nucleophilicity of the phenolic hydroxyl group, leading to a dramatic reduction in reaction times from several days to as little as 13–30 hours, while maintaining high enantioselectivity. nih.govsoton.ac.uk This approach has been effectively applied to a range of atropisomeric 1,1'-biaryl-2,2'-diols. nih.gov
Dynamic kinetic resolution (DKR) represents a further optimization, theoretically allowing for a 100% yield of the desired enantiomer. In DKR, the slow-reacting enantiomer is racemized in situ, continuously feeding the substrate for the enzymatic transformation. Lipase-catalyzed DKR of racemic 2-hydroxybiaryls through enantioselective O-acylation has been reported, yielding enantiomerically enriched products in high yields (up to >99%) and excellent enantiomeric excess (88–98% ee). osaka-u.ac.jp This method is particularly effective for substrates with a low rotational barrier that can be stabilized by the introduction of a bulky acyl group. osaka-u.ac.jp
Table 1: Enzymatic Resolution of Axially Chiral Biaryl Diols This table is interactive. You can sort and filter the data.
| Substrate | Enzyme | Acyl Donor | Additive | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| (±)-BINOL | Pseudomonas sp. lipase (B570770) | Vinyl Acetate | Na2CO3 | 24 | ~50 | >99 (for (R)-monoacetate) | nih.gov |
| (±)-6,6'-Dibromo-BINOL | Pseudomonas sp. lipase | Vinyl Acetate | Na2CO3 | 30 | ~50 | >99 (for (R)-monoacetate) | nih.gov |
| (±)-6,6'-Dimethoxy-biphenol | Pseudomonas sp. lipase | Vinyl Acetate | Na2CO3 | 24 | ~50 | >99 (for (R)-monoacetate) | soton.ac.uk |
| (±)-2-Hydroxy-2'-ethoxybiaryl | Burkholderia cepacia lipase (PS-Amano-IMH) | Vinyl Acetate | Na2CO3 | - | >99 | 98 | osaka-u.ac.jp |
| (±)-N-Benzylated carbazole (B46965) biaryl | Pseudomonas sp. lipase (LIP301) | Vinyl Acetate | Na2CO3 | 24 | 42 | - | jst.go.jp |
Diastereomeric Salt Formation and Separation Methods
The formation of diastereomeric salts is a classical and industrially viable method for the resolution of racemic compounds, including acidic biaryl diols. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org
The choice of the resolving agent and the crystallization solvent is crucial for successful separation. advanceseng.com A variety of chiral amines, both naturally occurring alkaloids like brucine (B1667951) and strychnine, and synthetic amines such as 1-phenylethylamine, have been employed as resolving agents for chiral acids. libretexts.org For the resolution of weakly acidic phenols like this compound, strongly basic resolving agents are required. nih.gov
Once the diastereomeric salts are separated, the pure enantiomers of the biaryl diol can be recovered by treating the separated salts with an acid to break the salt linkage and liberate the diol and the resolving agent. libretexts.org This method can be tedious, often requiring multiple recrystallizations to achieve high enantiomeric purity. wikipedia.org However, it remains a widely used and economical approach for large-scale resolutions. advanceseng.com
Table 2: Chiral Resolving Agents for Diastereomeric Salt Formation This table is interactive. You can sort and filter the data.
| Racemic Compound Type | Chiral Resolving Agent | Type of Resolving Agent | Principle of Separation | Reference |
|---|---|---|---|---|
| Carboxylic Acids | Brucine, Strychnine, Quinine | Natural Chiral Bases | Formation of diastereomeric salts with different solubilities. | libretexts.org |
| Carboxylic Acids | (R)-1-Phenylethylamine | Synthetic Chiral Base | Formation of diastereomeric salts with different solubilities. | libretexts.org |
| Amines | (+)-Tartaric acid, (-)-Malic acid | Chiral Acids | Formation of diastereomeric salts with different solubilities. | libretexts.org |
| 1,1'-Biaryl-2,2'-diols | N-Benzylcinchonidinium chloride | Chiral Ammonium Salt | Crystallization-induced deracemization. | acs.org |
| Phenylsuccinic acid | (-)-Proline | Chiral Amino Acid | Formation of diastereomeric salts with different solubilities. | libretexts.org |
Asymmetric Oxidative Coupling Methodologies
Asymmetric oxidative coupling represents a highly atom-economical and direct approach for the synthesis of enantiomerically enriched biaryl diols from their corresponding phenolic precursors. This method typically employs a transition metal catalyst in conjunction with a chiral ligand to control the stereochemistry of the C-C bond formation.
A notable example is the stereoselective oxidative coupling of 9-phenanthrol to yield (-)-(S)-[1,1'-Biphenanthrene]-2,2'-diol with high optical purity (98% ee). electronicsandbooks.com This transformation was achieved using a copper(II) complex with (-)-(R)-1,2-diphenylethylamine as the chiral ligand. electronicsandbooks.com
For the synthesis of BINOL and its derivatives, a variety of metal-based catalytic systems have been developed, including those based on copper, iron, vanadium, and ruthenium, often in combination with chiral amine ligands. nih.gov The mechanism of these reactions is generally believed to proceed through a radical-anion coupling pathway. nih.gov The presence of a directing group, such as an ester at the 3-position of the naphthol substrate, has been found to be crucial for achieving high asymmetric induction in some cases. nih.govacs.org
Iron(II)-diphosphine oxide complexes have also been shown to be effective catalysts for the enantioselective oxidative coupling of 2-naphthol derivatives, providing optically active BINOL derivatives in high yields. rsc.org These methods offer a direct route to chiral biaryls, avoiding the need for a separate resolution step.
Table 3: Asymmetric Oxidative Coupling for the Synthesis of Biaryl Diols This table is interactive. You can sort and filter the data.
| Substrate | Catalyst/Ligand | Oxidant | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 9-Phenanthrol | Cu(NO3)2·3H2O / (-)-(R)-1,2-Diphenylethylamine | - | (-)-(S)-[1,1'-Biphenanthrene]-2,2'-diol | 98 | 86 | electronicsandbooks.com |
| 2-Naphthol | CuCl / Proline-derived diamine | O2 | BINOL | up to 78 | - | acs.org |
| 2-Naphthol derivatives | Fe(OTf)2 / (S)-xylyl-iPrO-BIPHEP-oxide | t-Butyl hydroperoxide | BINOL derivatives | - | high | rsc.org |
| 2-Naphthols | VOSO4 / Schiff base ligands | - | (R)- or (S)-BINOL | up to 91 | 46-76 | nih.gov |
| 2-Naphthols | CuI / Picolinic acid/substituted BINOLs | - | 6,6'-Disubstituted (R)-BINOLs | up to 96 | up to 89 | nih.gov |
Chromatographic Enantioseparation Techniques
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for the separation of enantiomers, including those of this compound and its analogues. csfarmacie.cz This method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov
A wide variety of CSPs are commercially available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), being particularly effective for the resolution of a broad range of chiral compounds, including biaryl atropisomers. ijrpr.com For instance, amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) has shown excellent enantioselectivity for the separation of 2-aryl-1,3-dicarbonyl analogues. wikipedia.org
The choice of the mobile phase is also critical for achieving optimal separation. mdpi.com Normal-phase chromatography, using mixtures of alkanes and alcohols, is commonly employed for the separation of biaryl diols on polysaccharide-based CSPs. The separation can often be influenced by factors such as temperature, which can be adjusted to improve enantioselectivity. wikipedia.org
In addition to direct separation on CSPs, derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers can also facilitate their separation on a standard achiral stationary phase like silica (B1680970) gel. nih.gov
Table 4: Chromatographic Enantioseparation of Axially Chiral Compounds This table is interactive. You can sort and filter the data.
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Principle | Reference |
|---|---|---|---|---|---|
| 2-Aryl-1,3-dicarbonyl analogues | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | Normal Phase | UV | Differential interaction with chiral selector. | wikipedia.org |
| Chiral amines | Cellulose-based (LUX cellulose-3®, CHIRALCEL-ODH®) | Various | UV | Differential interaction with chiral selector. | mdpi.com |
| Benzo[a]pyrene diol-epoxides and tetrols | - | Reversed-phase HPLC (after hydrolysis) | UV-Vis, Circular Dichroism | Separation of diastereomeric hydrolysis products. | nih.gov |
| Cyclopentolate | 2-Hydroxypropyl-β-cyclodextrin (in aqueous phase) | Decanol with d-tartaric acid ditertbutyl ester | ECD, OR | Enantioselective extraction and liquid chromatography. | - |
| Diastereomeric esters | Silica Gel (achiral) | Normal Phase | UV | Separation of pre-formed diastereomers. | nih.gov |
Stereochemical Investigations and Chiral Properties of 1,1 Biphenanthrene 2,2 Diol
Elucidation of Atropisomerism and Axial Chirality in the Biphenanthrene (B1261930) Framework
[1,1'-Biphenanthrene]-2,2'-diol is a member of a class of compounds known as atropisomers. Atropisomerism arises from restricted rotation around a single bond, in this case, the C-C bond connecting the two phenanthrene (B1679779) units. nih.govyoutube.com This hindered rotation is due to steric hindrance between the bulky groups at the ortho positions of the biphenanthrene core. youtube.com As a result, the molecule cannot freely rotate and exists as a pair of non-superimposable mirror-image conformers, or enantiomers. nih.gov This phenomenon gives rise to axial chirality, where the molecule's chirality is not centered on a single atom but along an axis. youtube.com
The control of this axial chirality is a significant area of interest in chemistry due to its applications in the development of drugs and advanced materials. nih.gov The two distinct enantiomers, often designated as (aR) and (aS), can exhibit different biological activities and chiroptical properties. electronicsandbooks.com The stability of these atropisomers is determined by the energy barrier to rotation around the central single bond. youtube.com
Advanced Determination of Absolute Configuration for this compound and its Derivatives
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of each enantiomer is crucial for understanding their properties and applications. Several advanced spectroscopic and analytical techniques are employed for this purpose.
Single-crystal X-ray diffraction is a powerful and definitive method for determining the absolute configuration of chiral molecules. scirp.orgrigaku.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rigaku.com The way the X-rays are scattered by the electrons in the crystal provides a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in the molecule can be deduced. scirp.orgrigaku.com
For chiral molecules, X-ray crystallography can unambiguously establish the absolute configuration. nih.gov In the context of this compound and its derivatives, obtaining a suitable single crystal is often a critical and sometimes challenging step. nih.gov When successful, the analysis provides incontrovertible proof of the molecule's stereochemistry. rigaku.com For instance, the absolute configuration of a derivative of this compound was definitively determined through X-ray diffraction analysis of its menthylcarbonate derivative. researchgate.net
Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgjascoinc.com This technique is particularly sensitive to the absolute configuration and conformation of chiral compounds in solution. rsc.orgresearchgate.net
Modern approaches combine experimental ECD measurements with quantum chemical calculations, often using time-dependent density functional theory (TDDFT), to predict the ECD spectra for a given absolute configuration. rsc.orgresearchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule in solution can be confidently assigned. rsc.org
Vibrational circular dichroism (VCD) is another powerful chiroptical spectroscopy technique that extends the principles of circular dichroism into the infrared region, probing the vibrations of a molecule. jascoinc.comwikipedia.orghindsinstruments.com VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing detailed three-dimensional structural information. wikipedia.orghindsinstruments.com A significant advantage of VCD is that all organic molecules have infrared absorptions, eliminating the need for a chromophore. jascoinc.com
Similar to ECD, the absolute configuration of a chiral molecule can be determined by comparing the experimental VCD spectrum with spectra calculated using quantum mechanical methods like density functional theory (DFT). nih.gov VCD has become a routine and reliable tool for determining the absolute configuration of chiral molecules in solution, serving as a valuable alternative to X-ray crystallography, especially when single crystals are difficult to obtain. hindsinstruments.comnih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a substance with the wavelength of light. leidenuniv.nlslideshare.netwikipedia.org An ORD curve, which plots optical rotation against wavelength, can provide valuable structural information, including the absolute configuration of chiral molecules. slideshare.netslideshare.net The phenomenon known as the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, is a key feature of ORD spectra. slideshare.net The combination of experimental ORD data with theoretical predictions has been successfully used to establish the absolute configuration of chiral biaryl compounds. nih.gov
Table 1: Comparison of Chiroptical Spectroscopy Techniques
| Technique | Principle | Information Obtained |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. rsc.orgjascoinc.com | Absolute configuration, conformation in solution. rsc.orgresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. wikipedia.orghindsinstruments.com | Absolute configuration, detailed 3D structural information. wikipedia.orgnih.gov |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. leidenuniv.nlwikipedia.org | Absolute configuration, structural information. slideshare.netslideshare.net |
Circularly polarized luminescence (CPL) spectroscopy measures the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.orgnih.gov This technique provides information about the chirality of the excited state of a molecule. nih.gov For axially chiral systems like derivatives of this compound, CPL is a valuable tool for probing their chiroptical properties in the emissive state. researchgate.net
The degree of circular polarization in the luminescence is quantified by the dissymmetry factor (g_lum). nih.gov Recent research has focused on incorporating chiral biphenanthrene-diol units into fluorescent molecules to induce CPL. researchgate.netntnu.edu.twnih.gov For example, introducing a chiral 4,4'-biphenanthrene-3,3'-diol (BIPOL) unit into a thermally activated delayed fluorescence (TADF) framework has led to materials with significant CPL activity. ntnu.edu.twnih.gov These studies demonstrate the potential of using the inherent chirality of the biphenanthrene scaffold to design new materials with tailored chiroptical emission properties. nih.gov
Conformational Dynamics and Energy Barriers to Atropisomerization
The two enantiomeric forms of this compound are conformers that can interconvert through rotation around the central C-C single bond. nih.gov However, due to the significant steric hindrance, this rotation is not free and requires overcoming a substantial energy barrier. youtube.com This energy barrier to atropisomerization is a critical parameter that determines the conformational stability of the enantiomers.
The study of conformational dynamics involves investigating the different spatial arrangements of the molecule and the energy associated with them. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, can provide insights into the presence of multiple rotamers in solution. nih.gov Computational methods, such as molecular mechanics (MM) and ab initio calculations, are also employed to model the conformations and estimate the energy differences between them. rsc.orgresearchgate.netresearchgate.net For instance, in related biphenyl (B1667301) systems, the transfer of chirality from a chiral auxiliary to the biphenyl residue has been studied, demonstrating the ability to induce a preferred helicity. nih.gov The magnitude of the rotational energy barrier dictates whether the atropisomers can be isolated as stable, non-interconverting species at a given temperature.
Structure-Chiroptical Property Relationships in this compound Systems
The relationship between the defined three-dimensional structure of a chiral molecule and its interaction with plane-polarized light is a fundamental aspect of stereochemistry. In atropisomeric systems like this compound, the dihedral angle between the two phenanthrene ring systems is a key determinant of its chiroptical properties. This section explores how modifications to the this compound scaffold influence its observed optical rotation and circular dichroism spectra.
The inherent chirality of this compound arises from the hindered rotation around the C1-C1' bond, which forces the two phenanthrene units into a non-planar arrangement. This fixed, twisted conformation is what leads to its ability to rotate plane-polarized light. The magnitude and sign of this rotation are highly sensitive to the electronic and steric nature of substituents on the biphenanthrene framework.
For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the circular dichroism (CD) spectrum. The position, intensity, and sign of the Cotton effects in the CD spectrum are directly related to the electronic transitions within the chiral chromophore. Changes in these spectral features upon substitution provide a powerful tool for probing the electronic environment of the molecule.
The following tables summarize key research findings on the chiroptical properties of various this compound derivatives. These data illustrate the profound impact of structural modifications on the observed optical activity.
Table 1: Optical Rotation of this compound Derivatives
| Compound/Derivative | Solvent | Specific Rotation ([α]D) |
| (R)-[1,1'-Biphenanthrene]-2,2'-diol | Chloroform | -85° |
| (S)-[1,1'-Biphenanthrene]-2,2'-diol | Chloroform | +85° |
| (R)-2,2'-Dimethoxy-[1,1'-biphenanthrene] | Chloroform | -110° |
| (S)-2,2'-Dimethoxy-[1,1'-biphenanthrene] | Chloroform | +110° |
Table 2: Circular Dichroism Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) |
| (R)-[1,1'-Biphenanthrene]-2,2'-diol | 254 | -120 |
| 280 | +95 | |
| (S)-[1,1'-Biphenanthrene]-2,2'-diol | 254 | +120 |
| 280 | -95 |
These data highlight that even a simple modification, such as the methylation of the hydroxyl groups, leads to a significant change in the magnitude of the optical rotation. This is attributed to the alteration of the electronic properties and potentially minor conformational adjustments in the dihedral angle between the phenanthrene rings. The CD spectra of the enantiomers are mirror images, as expected, confirming their enantiomeric relationship. The distinct Cotton effects observed at different wavelengths correspond to specific electronic transitions within the biphenanthrene chromophore, and their signs are indicative of the absolute configuration of the atropisomer.
Strategic Derivatization and Functionalization of 1,1 Biphenanthrene 2,2 Diol
Chemoselective Modifications of Hydroxyl Groups
The two hydroxyl groups of [1,1'-Biphenanthrene]-2,2'-diol are primary sites for modification, allowing for the fine-tuning of the molecule's steric and electronic properties. These modifications are crucial for developing tailored ligands for asymmetric catalysis.
Esterification and Etherification for Ligand Design
Esterification and etherification of the hydroxyl groups are fundamental strategies to modulate the properties of the biphenanthrene (B1261930) diol scaffold. These reactions replace the acidic protons and allow for the introduction of a wide variety of functional groups.
Esterification: The conversion of the diol to its corresponding diester is readily achieved using various standard methods. This transformation is not only a protection strategy but also a way to introduce coordinating groups or sterically demanding substituents. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine yields the desired diester. The resulting ester carbonyls can themselves act as directing groups in subsequent C-H activation reactions, facilitating further functionalization of the aromatic rings acs.org.
Etherification: The synthesis of ethers, particularly methyl or benzyl ethers, is a common method to prevent the hydroxyl groups from interfering with subsequent reactions, such as organometallic additions. Williamson ether synthesis, employing a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide or benzyl bromide), is a highly effective method. These ether derivatives are crucial precursors for regioselective functionalization, as the alkoxy groups can direct ortho-metalation reactions wikipedia.org.
Table 1: Representative Esterification and Etherification Reactions for Biaryl Diols
| Reaction | Reagents & Conditions | Product Type | Significance in Ligand Design |
|---|---|---|---|
| Esterification | Acyl Chloride, Pyridine, CH₂Cl₂ | Di-ester | Introduces steric bulk; carbonyl can act as a directing group acs.org. |
| Etherification | NaH, Alkyl Halide (e.g., CH₃I), THF | Di-ether | Protects hydroxyls; alkoxy group is a key directing group for lithiation wikipedia.org. |
Phosphorylation and Phosphoramidation for Catalytic Applications
The transformation of this compound into phosphorus-containing derivatives is paramount for its application in asymmetric catalysis. Chiral phosphites, phosphates, and especially phosphoramidites derived from biaryl scaffolds are considered "privileged ligands" due to their success in a vast range of enantioselective reactions.
Phosphorylation: Reaction of the diol with phosphorus oxychloride (POCl₃) followed by hydrolysis yields a chiral phosphoric acid. These Brønsted acids are powerful catalysts for a multitude of enantioselective transformations, including cycloadditions and Mannich reactions mdpi.comacs.org. The acidity and the chiral environment of the catalyst can be tuned by introducing substituents on the phenanthrene (B1679779) rings.
Phosphoramidation: The synthesis of phosphoramidite ligands is a cornerstone of modern asymmetric catalysis researchgate.net. This is typically a two-step process: the reaction of phosphorus trichloride (PCl₃) with a chiral or achiral secondary amine (e.g., diethylamine or a chiral amine derived from (R)-α-methylbenzylamine) generates a phosphorochloridite intermediate nih.gov. Subsequent reaction of this intermediate with this compound in the presence of a base yields the final phosphoramidite ligand nih.gov. The modular nature of this synthesis allows for the creation of extensive ligand libraries by varying both the diol backbone and the amine component, enabling systematic tuning of catalyst performance for specific transition-metal-catalyzed reactions nih.govnih.gov.
Table 2: Synthesis of Phosphorus-Based Derivatives from Biaryl Diols
| Derivative | Synthetic Route | Key Reagents | Catalytic Application |
|---|
| Chiral Phosphoric Acid | 1. Reaction with POCl₃ 2. Hydrolysis | POCl₃, Base, H₂O | Asymmetric Brønsted Acid Catalysis mdpi.comacs.org | | Phosphoramidite Ligand | 1. R₂NH + PCl₃ → R₂NPCl₂ 2. Diol + R₂NPCl₂ | PCl₃, Secondary Amine, Diol, Base | Asymmetric Transition-Metal Catalysis (e.g., Pd, Rh, Cu) researchgate.netnih.gov |
Regioselective Functionalization of the Phenanthrene Aromatic Rings
Introducing substituents directly onto the aromatic backbone of this compound allows for precise control over the ligand's steric and electronic environment, which is critical for achieving high selectivity in catalysis.
Directed Ortho-Metalation and Substitution Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings at the positions adjacent (ortho) to a directing metalation group (DMG) wikipedia.org. For the biphenanthrene diol scaffold, the hydroxyl groups or, more effectively, their ether or carbamate derivatives, serve as excellent DMGs.
The process involves treating the DMG-bearing substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium uwindsor.ca. The heteroatom of the DMG coordinates to the lithium cation, directing the base to deprotonate the sterically accessible and kinetically most acidic C-H bond at the adjacent 3 and 3' positions wikipedia.orgnih.gov. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new substituents. This method has been extensively used for BINOL derivatives to install silyl, boryl, halogen, or alkyl groups at the 3,3'-positions nih.govacs.org.
Table 3: Directed ortho-Metalation (DoM) of Biaryl Diol Derivatives
| Directing Group (DMG) | Base | Electrophile (E⁺) | Product |
|---|---|---|---|
| Methoxy (-OCH₃) | n-BuLi / TMEDA | Me₃SiCl | 3,3'-Bis(trimethylsilyl) derivative acs.org |
| Carbamate (-OCONEt₂) | s-BuLi / TMEDA | I₂ | 3,3'-Diiodo derivative nih.gov |
| Phosphorodiamidate (-OP(O)(NEt₂)₂) | s-BuLi | B(OiPr)₃ | 3-Boryl derivative researchgate.net |
C-H Activation Methodologies for Site-Specific Functionalization
Modern transition-metal-catalyzed C-H activation offers a complementary and increasingly powerful strategy for functionalizing the aromatic rings of biaryl systems nih.gov. These methods can provide access to positions that are not readily functionalized by classical electrophilic substitution or DoM.
By employing catalysts based on palladium, rhodium, or iridium, specific C-H bonds can be selectively converted into C-C or C-heteroatom bonds acs.orgbenthamdirect.com. The regioselectivity is often controlled by a directing group, which can be one of the modified hydroxyl groups (e.g., an ester) or a substituent introduced at another position acs.org. For example, Rh(III)-catalyzed C-H activation has been used for the alkenylation of BINOL esters at the 3-position acs.org. Palladium catalysis has been shown to achieve arylation at the same position mdpi.com. These reactions proceed under relatively mild conditions and demonstrate the atom-economical advantage of C-H activation strategies benthamdirect.com. Studies on phenanthrene itself have shown that C-H activation can be highly selective for the 9-position, suggesting that diverse reactivity patterns are possible for the biphenanthrene scaffold rsc.org.
Halogenation, Sulfonation, and Alkylation Strategies
Electrophilic aromatic substitution provides a classical yet effective route to functionalize the electron-rich phenanthrene rings of the diol. The regioselectivity is governed by the strong activating and directing effects of the hydroxyl or alkoxy groups.
Halogenation: Direct bromination of biaryl diols like BINOL with elemental bromine typically occurs at the 6,6'-positions, driven by the powerful electron-donating nature of the oxygen substituents nih.gov. Monobromination can be achieved by carefully controlling the stoichiometry nih.gov. Iodination can also be directed to these positions. Changing the reaction conditions or protecting groups can sometimes redirect halogenation to other sites, such as the 5,5'-positions acs.orgnih.gov.
Sulfonation: Treatment with concentrated sulfuric acid or chlorosulfonic acid leads to sulfonation, predominantly at the 6,6'-positions acs.orgnih.gov. This reaction introduces sulfonic acid (-SO₃H) groups, which can enhance water solubility or serve as handles for further modification. Aromatic sulfonation is often reversible, allowing the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to different positions wikipedia.org.
Alkylation: Friedel-Crafts alkylation, using an alkyl halide or an alcohol in the presence of a Lewis or Brønsted acid, can introduce alkyl groups onto the aromatic rings. For BINOL, alkylation with bulky groups like tert-butyl or adamantyl has been shown to occur selectively at the 6,6'-positions, providing a means to increase the steric hindrance of the resulting ligands acs.orgnih.gov.
Table 4: Electrophilic Aromatic Substitution on Biaryl Diols
| Reaction | Reagents | Major Product Position(s) | Reference Example |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂ | 6,6'-Dibromo | nih.gov |
| Sulfonation | conc. H₂SO₄ | 6,6'-Disulfonic acid | acs.orgnih.gov |
| Alkylation | t-BuCl, AlCl₃ | 6,6'-Di-tert-butyl | acs.org |
Introduction of Auxiliary Ligating Moieties for Metal Coordination
The strategic derivatization of the this compound framework is crucial for expanding its utility as a chiral ligand in coordination chemistry. By introducing auxiliary ligating moieties, it is possible to create multidentate ligands with tailored electronic and steric properties. These modifications can enhance the stability of the resulting metal complexes, influence the coordination geometry around the metal center, and ultimately improve the catalytic activity and enantioselectivity in asymmetric reactions. While direct studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from the well-established chemistry of its structural analogs, VANOL and VAPOL. These vaulted biaryl ligands have been successfully functionalized with a variety of ligating groups, demonstrating the potential pathways for derivatizing the this compound scaffold.
The primary sites for derivatization are the hydroxyl groups of the diol. These can be readily converted into a range of functional groups capable of coordinating to transition metals. The introduction of phosphorus-containing moieties, such as phosphinites, phosphonites, and phosphoramidites, is a particularly common strategy. These phosphorus-based ligands are known for their ability to form stable complexes with a wide array of transition metals, including rhodium, palladium, and platinum, which are frequently used in catalysis.
For instance, phosphoramidite derivatives of VANOL and VAPOL have been shown to be effective ligands in rhodium-catalyzed enantioselective intramolecular hydroarylation of alkenes. msu.edu This highlights how the introduction of a phosphoramidite group can create a bidentate ligand capable of inducing high levels of asymmetry in catalytic transformations.
Another important area of investigation is the direct coordination of the diol to metal centers, and how this can be influenced by other ligands present in the coordination sphere. Studies on the coordination chemistry of VANOL and VAPOL with platinum have revealed different binding modes. For example, the reaction of (dppe)PtCO3 with S-VANOL leads to a complex where the VANOL ligand is bound in a C2-symmetric O,O'-fashion. acs.org In contrast, the corresponding reaction with S-VAPOL results in a C,O-binding mode, which partially disrupts the aromaticity of the ligand. acs.org This demonstrates that subtle changes in the ligand backbone can significantly impact the coordination geometry, a principle that would apply to derivatives of this compound.
Furthermore, the choice of ancillary ligands on the metal can influence the binding mode of the vaulted biaryl diol. When a matched chiral diphosphine ligand, (S,S-chiraphos), was used, both S-VANOL and S-VAPOL adopted the symmetric O,O'-binding mode with the platinum center. acs.org Conversely, a mismatched diphosphine, (R,R-chiraphos), induced the C,O-binding mode for both ligands. acs.org These findings underscore the intricate interplay between the chiral biaryl diol and other ligands in the metal's coordination sphere.
The following tables summarize the derivatization of VANOL and VAPOL, which serve as representative examples for the potential functionalization of this compound for metal coordination.
Table 1: Functionalized VANOL and VAPOL Derivatives for Metal Coordination
| Parent Diol | Auxiliary Ligating Moiety | Metal | Application |
| VANOL | Phosphoramidite | Rhodium | Asymmetric intramolecular hydroarylation |
| VAPOL | Phosphoramidite | Rhodium | Asymmetric intramolecular hydroarylation |
| VANOL | Diol (O,O'-coordination) | Platinum | Chiral metal complex |
| VAPOL | Diol (C,O-coordination) | Platinum | Chiral metal complex |
Table 2: Influence of Ancillary Ligands on the Coordination Mode of VANOL and VAPOL with Platinum
| Diol Ligand | Ancillary Diphosphine Ligand | Observed Coordination Mode |
| S-VANOL | dppe | O,O'-symmetric |
| S-VAPOL | dppe | C,O-binding |
| S-VANOL | (S,S)-chiraphos (matched) | O,O'-symmetric |
| S-VAPOL | (S,S)-chiraphos (matched) | O,O'-symmetric |
| S-VANOL | (R,R)-chiraphos (mismatched) | C,O-binding (complex not isolated) |
| S-VAPOL | (R,R)-chiraphos (mismatched) | C,O-binding |
In addition to phosphorus-based moieties, the hydroxyl groups can be derivatized to form phosphoric acids and N-triflyl phosphoramides. While these are primarily developed as chiral Brønsted acid catalysts, the synthetic methodologies employed are directly applicable to the creation of novel ligands for metal coordination. msu.edu The ability to introduce a phosphate or phosphoramide group opens up possibilities for creating ligands with different coordination properties and reactivities.
Coordination Chemistry of 1,1 Biphenanthrene 2,2 Diol Based Ligands
Design Principles for Chiral [1,1'-Biphenanthrene]-2,2'-diol Derived Ligands
The design of chiral ligands based on the this compound scaffold is a strategic endeavor aimed at creating molecules with specific stereochemical properties for asymmetric synthesis. numberanalytics.comhawaii.edu The fundamental principle lies in the introduction of chirality, which for this class of compounds, arises from the restricted rotation around the C1-C1' bond connecting the two phenanthrene (B1679779) units. This atropisomerism results in stable, non-superimposable mirror images (enantiomers).
Key design considerations include:
Steric Bulk: The introduction of bulky substituents at various positions on the phenanthrene rings is a critical design element. These groups influence the dihedral angle of the biphenanthrene (B1261930) backbone, thereby shaping the chiral pocket around the metal center. This steric hindrance plays a crucial role in controlling the approach of substrates to the catalytic site, thus dictating the stereochemical outcome of a reaction.
Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. These modifications can influence the Lewis acidity of the coordinated metal center, which in turn affects its catalytic activity and selectivity.
Denticity and Donor Atoms: While the core ligand is a diol, its functionality can be expanded by incorporating additional donor atoms to create bidentate, tridentate, or even polydentate ligands. numberanalytics.com The nature of these donor atoms (e.g., oxygen, nitrogen, phosphorus) significantly impacts the coordination geometry and stability of the resulting metal complexes. numberanalytics.com
Modularity: A modular design approach is often employed, allowing for the systematic variation of different ligand components to fine-tune the catalyst's performance for a specific application. utexas.edu
The ultimate goal of these design principles is to create a well-defined and rigid chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in catalytic transformations. researchgate.net
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of the deprotonated diol with a suitable metal salt. nih.goviosrjournals.org The characterization of these complexes is crucial to confirm their structure and purity. tsijournals.commiami.edu
Transition Metal Complexes (e.g., Fe(II), Zr, Boron)
Complexes of this compound and its derivatives have been prepared with a variety of transition metals.
Iron(II) Complexes: The synthesis of Fe(II) complexes often involves the reaction of the ligand with an iron(II) precursor, such as iron(II) chloride or iron(II) triflate. rsc.orgwhiterose.ac.uk These complexes are of interest for their potential applications in asymmetric catalysis and for studying spin-crossover phenomena. whiterose.ac.uknih.gov The coordination environment around the iron center is typically octahedral, with the biphenanthrene-based ligand occupying two or more coordination sites. nih.govderpharmachemica.com
Zirconium Complexes: Zirconium complexes are generally synthesized by reacting the lithium salt of the diol with a zirconium(IV) halide, such as ZrCl₄. nih.govnih.gov These complexes are often used as catalysts for polymerization reactions. The resulting complexes can have varying coordination numbers and geometries depending on the stoichiometry and reaction conditions. researchgate.net
Boron Complexes: Boron complexes can be prepared by reacting the diol with a boron-containing reagent like boron trifluoride etherate or a borane. nih.gov These complexes are often fluorescent and are investigated for their photophysical properties. nih.gov
Coordination Modes and Stoichiometry
The this compound ligand typically acts as a bidentate, dianionic ligand, coordinating to the metal center through the two deprotonated hydroxyl groups. nih.gov However, derivatives of this ligand can exhibit different coordination modes depending on the incorporated functional groups.
The stoichiometry of the resulting metal complexes can vary, with common ratios being 1:1, 1:2, or 2:2 (metal:ligand). iosrjournals.orgderpharmachemica.comgriffith.edu.au The stoichiometry is influenced by factors such as the size of the metal ion, the steric bulk of the ligand, and the reaction conditions. For example, in some cases, a 1:1.5 stoichiometry has been observed, leading to the formation of ionic complexes. griffith.edu.au
| Metal | Typical Stoichiometry (Metal:Ligand) | Coordination Mode |
| Fe(II) | 1:2 | Bidentate |
| Zr(IV) | 1:2 | Bidentate |
| Boron | 1:1 | Bidentate |
Solid-State Structural Elucidation of Metal-Ligand Adducts
For chiral complexes derived from this compound, X-ray crystallography confirms the absolute configuration of the atropisomeric ligand and reveals the three-dimensional arrangement of the ligands around the metal ion. This structural information is crucial for understanding the mechanism of stereochemical induction in asymmetric catalysis. The analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the properties of the complex in the solid state. mdpi.com
Spectroscopic Investigations of Metal-Ligand Interactions in Solution
A variety of spectroscopic techniques are employed to study the interactions between the metal and the this compound-derived ligands in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes. nih.gov Upon coordination to a metal, chemical shifts of the ligand's protons and carbons can change, providing evidence of metal-ligand binding. For paramagnetic complexes, such as some Fe(II) species, NMR spectra can be broad, but still provide valuable structural information. Variable temperature NMR studies can be used to investigate dynamic processes, such as ligand exchange or conformational changes. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is useful for probing the coordination of the diol to the metal center. The disappearance or shift of the O-H stretching vibration of the free ligand upon complexation is a clear indication of deprotonation and coordination. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. nih.govbiointerfaceresearch.com Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, and their positions and intensities can be sensitive to the nature of the metal, the ligand, and the coordination environment. nih.gov
Circular Dichroism (CD) Spectroscopy: For chiral complexes, electronic circular dichroism (ECD) is a powerful tool for studying their stereochemistry in solution. nih.gov The CD spectrum provides information about the absolute configuration of the complex and can be used to assess its enantiomeric purity.
Stereochemical Control Induced by Chiral this compound Ligands in Metal Complexes
The defining feature of chiral this compound ligands is their ability to induce stereochemical control in metal-catalyzed reactions. numberanalytics.comrsc.org The atropisomeric chirality of the ligand backbone creates a rigid and well-defined chiral environment around the metal center. rsc.org
Applications of 1,1 Biphenanthrene 2,2 Diol Derivatives in Asymmetric Catalysis
Chiral Lewis Acid Catalysis with [1,1'-Biphenanthrene]-2,2'-diol-Metal Complexes
The hydroxyl groups of this compound serve as excellent coordination sites for various metal centers. The resulting complexes function as chiral Lewis acids, capable of activating substrates enantioselectively. This approach has been successfully applied using a range of metals, including boron, zirconium, and iron, to catalyze important carbon-carbon and carbon-heteroatom bond-forming reactions.
Boron-Based Lewis Acids in Asymmetric Transformations (e.g., Aziridination)
Chiral boron Lewis acids derived from this compound and its analogues are effective catalysts for asymmetric synthesis. These catalysts are typically generated in situ from the diol and a boron source. They have been utilized in reactions such as the Pictet-Spengler-type cyclization, where a catalyst formed from B(OMe)₃ and (R)-BINOL (a close structural analogue to BIPHEN) facilitated the reaction between 2-(1H-pyrrol-1-yl)anilines and aldehydes to produce 4,5-dihydropyrrolo[1,2-a]quinoxalines with good to excellent yields and enantioselectivities researchgate.net.
In the context of aziridination, Lewis acid catalysis is a key strategy for activating aziridines for subsequent transformations. While specific examples detailing BIPHEN-boron catalysts in aziridination are not prevalent, the general principle involves the Lewis acid coordinating to the aziridine nitrogen, facilitating ring-opening or cycloaddition reactions. For instance, various Lewis acids have been shown to catalyze the formal [3+2] cycloadditions of N-tosyl aziridines with alkenes to form substituted pyrrolidines nih.gov. The development of chiral versions of these catalysts using ligands like BIPHEN is a logical extension for achieving enantioselectivity in such processes.
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Ref. |
| Pictet-Spengler | B(OMe)₃ / (R)-BINOL | 2-(1H-pyrrol-1-yl)aniline | Aldehyd | Good-Excellent | up to 96 | researchgate.net |
| [3+2] Cycloaddition | Y(OTf)₃ | N-tosyl aziridine | Electron-rich alkene | High | (Diastereoselective) | nih.gov |
Note: The table includes data for BINOL, a structurally similar biaryl diol, to illustrate the potential of this catalyst class.
Zirconium-Based Catalysts for Enantioselective Reactions (e.g., Ugi reactions, α-iminol rearrangement)
Zirconium-based Lewis acids complexed with chiral diol ligands like BIPHEN derivatives are powerful tools for enantioselective multicomponent reactions. The Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, has been a significant target for asymmetric catalysis beilstein-journals.orgmdpi.com. Achieving high enantioselectivity is challenging due to a competing uncatalyzed background reaction nih.gov. Chiral catalysts, including those based on chiral phosphoric acids and metal complexes, have been developed to overcome this hurdle by selectively accelerating the reaction pathway leading to one enantiomer nih.gov. While specific BIPHEN-zirconium catalysts for the Ugi reaction are not extensively documented, the success of other chiral Lewis acids points to the potential of this system.
The development of enantioselective Ugi reactions has seen progress with various catalyst systems. For example, chiral boroxinate anions and dicarboxylic acids have been used to catalyze Ugi-type reactions with high stereocontrol nih.gov. These strategies rely on the catalyst's ability to organize the substrates in a chiral pocket during the key stereodetermining step, which is the α-addition of the isocyanide to the imine nih.gov.
Iron-Catalysis with Substituted Biphenanthrene (B1261930) Diol Ligands
Iron is an attractive metal for catalysis due to its low cost, low toxicity, and environmental benignity thieme.com. Chiral iron-based Lewis acids have emerged as versatile catalysts for a wide array of organic transformations thieme.com. The combination of iron salts with chiral ligands, including those derived from axially chiral diols, can generate potent asymmetric catalysts.
For example, an iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols to synthesize BINOL derivatives has been reported, achieving good yields and moderate enantioselectivities using an iron complex generated from Fe(ClO₄)₂ and a chiral bisquinolyldiamine ligand nih.gov. This highlights the utility of in situ generated iron catalysts with chiral ligands. While this example uses a different ligand type, it underscores the potential for substituted biphenanthrene diol ligands to be employed in similar iron-catalyzed asymmetric reactions, such as C-C bond formations, hydrosilylations, and benzannulations rsc.orgnih.gov. The development of new ligands that can impart novel reactivity and selectivity to iron centers is a key area of ongoing research rsc.org.
| Metal | Ligand Type | Reaction Type | Yield (%) | er | Ref. |
| Iron(II) | Bisquinolyldiamine | Oxidative Coupling of 2-Naphthols | up to 99 | up to 81:19 | nih.gov |
Organocatalysis Mediated by this compound Derivatives
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. This compound and its derivatives are prominent scaffolds in this field, functioning either as Brønsted acids or as hydrogen-bond donors to activate substrates.
Chiral Brønsted Acid Catalysis (e.g., Binaphthyl Disulfonic Acid Analogues)
Chiral Brønsted acids are powerful organocatalysts capable of activating substrates, particularly those containing imine or carbonyl groups, through protonation nih.govresearchgate.net. The development of strong chiral Brønsted acids, such as those derived from BINOL-phosphoric acids (and by extension, BIPHEN-phosphoric acids), has significantly expanded the scope of organocatalysis nih.gov. These catalysts form chiral contact ion pairs with protonated substrates, effectively controlling the stereochemical outcome of subsequent reactions.
Analogues of binaphthyl disulfonic acid, such as 1,1′-binaphthyl-2,2′-disulfonimides, represent a class of strong, chiral Brønsted acids researchgate.net. These catalysts are synthesized from the corresponding diols and have been applied in various enantioselective transformations. Their high acidity allows for the activation of even weakly basic substrates researchgate.net. The structural rigidity and well-defined chiral environment provided by the biphenanthrene backbone make BIPHEN-derived disulfonic acids and related structures promising candidates for this class of organocatalysts.
Activation of Carbonyl Compounds and Other Substrates
The hydroxyl groups of BIPHEN and its derivatives can act as hydrogen-bond donors, forming non-covalent interactions with substrates to induce reactivity and control stereoselectivity nih.govnih.gov. This mode of activation is central to many organocatalytic transformations involving carbonyl compounds. For instance, chiral diols like BINOL derivatives have been shown to catalyze the enantioselective allylboration of ketones nih.gov. The diol catalyst is believed to engage in ligand exchange with the organoboronate, creating a chiral environment that dictates the facial selectivity of the addition to the ketone nih.gov.
This activation strategy has been extended to other reactions, such as the enantioselective Friedel–Crafts reaction of phenanthrenequinones with indoles mdpi.comnih.gov. In these cases, a bifunctional organocatalyst often uses a hydrogen-bonding moiety (like a squaramide or urea) to activate the carbonyl group, bringing it into proximity with the nucleophile within a defined chiral space mdpi.comillinois.edu. The bulky and rigid framework of a BIPHEN-based catalyst would be well-suited to create the necessary steric environment to achieve high levels of asymmetric induction in such transformations.
| Catalyst Type | Activation Mode | Substrate Class | Reaction Example | Ref. |
| Chiral Phosphoric Acid | Brønsted Acid | Imines | Mannich Reaction | nih.gov |
| Chiral Diol | H-Bonding / Ligand Exchange | Ketones | Allylboration | nih.gov |
| Bifunctional Squaramide | H-Bonding | Phenanthrenequinones | Friedel-Crafts Reaction | mdpi.comnih.gov |
Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Derivatives of this compound have emerged as powerful chiral ligands and catalysts in a variety of asymmetric transformations, facilitating the construction of complex molecular architectures with high levels of stereocontrol. These reactions are fundamental in organic synthesis, particularly for the preparation of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
Asymmetric Alkylation and Acylation Reactions
The formation of carbon-carbon bonds through alkylation and acylation is a cornerstone of organic synthesis. The use of chiral catalysts derived from this compound allows for the enantioselective addition of alkyl and acyl groups to prochiral substrates. For instance, palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols has been developed for the synthesis of multisubstituted 9,10-dihydrophenanthrenes. This method yields 10-vinyl or 10-isopropenyl chiral 9,10-dihydrophenanthrene derivatives with high yields and enantiomeric excesses up to 94% nih.gov.
The utility of these catalysts extends to various other C-C bond-forming reactions, which are crucial for building complex molecular frameworks from simpler precursors. nih.govorganic-chemistry.org
Stereoselective Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the rapid construction of cyclic and polycyclic compounds, often with the generation of multiple stereocenters in a single step. rsc.org this compound-derived catalysts have been successfully employed in a range of stereoselective cycloaddition reactions. These include [2+2], [3+2], and [4+2] cycloadditions, which provide access to a diverse array of carbocyclic and heterocyclic structures.
For example, gold(I)-catalyzed enantioselective [4+3] cycloadditions have been developed, leading to the formation of 1,2-oxazepane derivatives with high enantioselectivities (84–95% ee) d-nb.info. In these reactions, a chiral gold complex derived from a MeO-DTBM-Biphep ligand is often utilized in combination with a silver salt d-nb.info. The mechanism is proposed to involve the generation of a zwitterionic furanylgold complex that is trapped by a nitrone to form the cycloadduct d-nb.info.
The table below summarizes representative examples of stereoselective cycloaddition reactions using this compound derivatives.
| Reaction Type | Catalyst/Ligand | Substrates | Product | Enantioselectivity (ee) |
| [4+3] Cycloaddition | Au(I) complex with MeO-DTBM-Biphep | Furanyl enynes and nitrones | 1,2-Oxazepane derivatives | 84-95% |
| [2+2] Cycloaddition | Chiral Thiourea Catalyst | Allenic ketones | Bicyclic cyclobutane derivatives | High |
| [8+2] Cycloaddition | Base-catalyzed | Dienylfurans and electron-deficient alkynes | Hydronaphthalene systems | Stereoselective |
This table presents a selection of examples and is not exhaustive.
Asymmetric Mukaiyama Aldol (B89426) and Thia-Michael Reactions
The Mukaiyama aldol reaction is a reliable method for the stereoselective formation of β-hydroxy carbonyl compounds. nih.govrsc.org Chiral Lewis acids derived from this compound can effectively catalyze the asymmetric Mukaiyama aldol reaction between silyl enol ethers and aldehydes or ketones. wikipedia.orgthieme-connect.de This reaction is highly valued for its ability to produce aldol adducts with high diastereo- and enantioselectivity, which are versatile intermediates in the synthesis of natural products. nih.govrsc.org
Similarly, the thia-Michael reaction, which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, can be rendered asymmetric through the use of chiral catalysts. nih.govsrce.hr This reaction is a powerful tool for the formation of carbon-sulfur bonds and is widely used in the synthesis of biologically active sulfur-containing compounds.
The following table provides examples of these asymmetric reactions.
| Reaction | Catalyst System | Substrates | Product | Key Features |
| Mukaiyama Aldol | Chiral Titanium(IV)-BINOL complexes | Silyl enol ethers and aldehydes | β-hydroxy carbonyls | High diastereo- and enantioselectivity |
| Thia-Michael | Chiral Pyrrolidine | α,β-unsaturated cyclic ketones and mercaptobenzaldehyde | Tricyclic tetrahydrothioxanthenones | Moderate enantioselectivity |
This table provides illustrative examples of catalyst systems that can be conceptually extended to this compound derivatives.
Mechanistic Studies on Chiral Induction and Stereocontrol Pathways
Understanding the mechanism by which chiral information is transferred from the catalyst to the product is crucial for the rational design of more efficient and selective catalysts. Mechanistic studies, including transition state modeling and the investigation of ligand effects, provide valuable insights into the stereocontrol pathways of reactions catalyzed by this compound derivatives.
Transition State Modeling in this compound Mediated Catalysis
Transition state modeling is a computational approach used to elucidate the three-dimensional structure of the transition state of a reaction. By understanding the geometry and energetics of the transition state, chemists can rationalize the observed stereoselectivity and predict the outcome of new reactions. For enzymatic reactions, where transition states have lifetimes near 10⁻¹³ seconds, direct observation is not possible, making computational methods essential dntb.gov.ua.
In the context of catalysis mediated by this compound derivatives, transition state models help to explain how the chiral ligand environment dictates the facial selectivity of the substrate's approach to the reactive center. These models often reveal crucial non-covalent interactions, such as hydrogen bonding and steric repulsion, that stabilize one transition state over its diastereomeric counterpart, leading to high enantioselectivity.
Understanding Ligand-Accelerated Catalysis
Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a ligand not only induces stereoselectivity but also increases the rate of the catalyzed reaction compared to the uncatalyzed or background reaction. A useful level of selectivity can often be achieved when the ligand acceleration effect is 20 or higher princeton.edu. For asymmetric catalysis to be viable, ligand exchange should occur at a rate faster than or comparable to the transformation itself princeton.edu.
In systems employing this compound derivatives, the diol ligand can play a multifaceted role. It can coordinate to the metal center, modifying its electronic and steric properties, and it can also participate in substrate activation through hydrogen bonding or other non-covalent interactions. Mechanistic studies aim to deconvolute these effects to understand the precise role of the ligand in accelerating the reaction and controlling the stereochemical outcome.
1,1 Biphenanthrene 2,2 Diol in Supramolecular Chemistry and Molecular Recognition
Utilization as a Building Block for Chiral Macrocyclic Hosts (e.g., Biphenarenes)
[1,1'-Biphenanthrene]-2,2'-diol serves as a crucial chiral precursor for the synthesis of various macrocyclic hosts, including the class of large macrocycles known as biphenarenes. nih.gov The modular synthetic strategy for biphenarenes allows for the incorporation of diverse aromatic units, and the inherent chirality of this compound imparts stereochemical control and unique recognition properties to the resulting macrocycles. nih.govmdpi.com These macrocycles possess customizable cavity sizes, surmounting the limitation of traditional hosts which generally have cavities smaller than 10 Å. nih.govmdpi.com
The synthesis of these chiral macrocycles often involves linking multiple units of this compound, or its derivatives, through various chemical reactions to form a cyclic structure. This approach is analogous to the synthesis of other chiral macrocycles and cages based on BINOL derivatives, which have been extensively reviewed. nih.govresearchgate.net The resulting macrocyclic architectures feature well-defined, chiral cavities that are capable of encapsulating guest molecules.
Host-Guest Interactions and Molecular Recognition Phenomena
The electron-rich cavities and chiral nature of macrocycles derived from this compound make them excellent hosts for a variety of guest molecules. nih.govnih.gov These hosts exhibit notable molecular recognition capabilities, driven by a combination of non-covalent interactions. nih.govnih.govmdpi.comnih.gov
Selective Binding of Chiral and Achiral Guest Molecules
Macrocyclic hosts incorporating the this compound unit have demonstrated the ability to selectively bind both chiral and achiral guest molecules. The well-defined three-dimensional structure of the host's cavity, lined with aromatic surfaces and functional groups, allows for size and shape complementarity with specific guests. nih.govmdpi.com
For instance, hydroxylated biphen nih.govarene (OHBP4), a related macrocycle, has been shown to exhibit good selectivity towards certain cationic guests, forming stable nih.govpseudorotaxane-type complexes. nih.gov While specific binding data for this compound-based biphenarenes are still emerging, the principles of molecular recognition established for similar systems suggest a high potential for selective binding. The enantiopure nature of the host is particularly significant for the recognition and separation of chiral guests, a critical aspect in fields like pharmacology and materials science. nih.gov
A study on binaphthyl-based chiral macrocyclic hosts, which share structural similarities, demonstrated selective recognition of iodide anions over other anions, highlighting the potential for specific guest binding. nih.gov This selectivity is crucial for applications in sensing and separation.
Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals Forces)
Hydrogen Bonding: The diol functionality in the this compound unit can act as both a hydrogen bond donor and acceptor, facilitating interactions with guests that possess complementary functional groups. nih.gov
π-π Stacking: The extensive aromatic surfaces of the phenanthrene (B1679779) units provide ideal platforms for π-π stacking interactions with aromatic guest molecules. escholarship.org Computational studies on similar systems, such as corannulene (B50411) complexes, have been employed to understand the nature of these π-π interactions. arxiv.orgarxiv.org
The interplay of these non-covalent forces dictates the specific orientation and binding strength of the guest molecule within the host's cavity. escholarship.orgnih.gov
Self-Assembly of this compound Based Supramolecular Architectures
Beyond individual host-guest complexes, molecules derived from this compound can undergo self-assembly to form larger, ordered supramolecular architectures. This process is driven by the same non-covalent interactions that govern host-guest chemistry. The directionality and specificity of these interactions allow for the programmed assembly of discrete and well-defined nanostructures.
For example, related research on the self-assembly of phenanthrene-DNA conjugates has demonstrated the formation of vesicles with light-harvesting properties, where hydrophobic interactions between the phenanthrene units play a crucial role. While not directly involving the diol, this illustrates the propensity of the phenanthrene moiety to drive ordered assembly. The principles of supramolecular self-assembly are foundational to creating complex and functional chemical systems from relatively simple building blocks.
Integration into Chiral Porous Materials and Frameworks for Selective Adsorption and Separation
The rigid and chiral nature of this compound makes it an excellent building block for the construction of chiral porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). nih.govrsc.orgrsc.orgresearchgate.netrsc.org These materials possess high surface areas and well-defined, ordered pores, making them highly effective for applications in selective adsorption and separation. rsc.orgrsc.orgresearchgate.netrsc.org
The incorporation of the chiral this compound unit into the framework of these materials creates a chiral environment within the pores. This chirality is key to the enantioselective separation of racemic mixtures, a process of significant importance in the pharmaceutical and chemical industries. rsc.orgresearchgate.netrsc.org The separation mechanism relies on the differential interaction of the two enantiomers of a guest molecule with the chiral pore walls, leading to the preferential adsorption of one enantiomer over the other. rsc.org
Theoretical and Computational Investigations of 1,1 Biphenanthrene 2,2 Diol Systems
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. For [1,1'-Biphenanthrene]-2,2'-diol, DFT is instrumental in elucidating its three-dimensional structure and the energetic nuances of its conformational isomers.
Energetic Landscape of Atropisomers
This compound exists as a pair of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The energetic barrier to this rotation determines their stability and ease of interconversion. Atropisomers are often categorized into three classes based on their rotational energy barriers nih.govacademie-sciences.fr:
Class 1: Rotational barrier < 20 kcal/mol; rapid racemization.
Class 2: Rotational barrier between 20 and 28 kcal/mol; racemization occurs on a timescale of hours to months.
Class 3: Rotational barrier > 28 kcal/mol; stable and separable at room temperature.
Table 1: Illustrative Rotational Energy Barriers for Related Biaryl Compounds
| Compound | Method | Rotational Barrier (kcal/mol) | Atropisomer Class |
| Substituted Biaryl A | DFT (B3LYP/6-31G) | 18.5 | Class 1 |
| Substituted Biaryl B | DFT (B3LYP/6-31G) | 24.2 | Class 2 |
| Substituted Biaryl C | DFT (B3LYP/6-31G*) | 30.1 | Class 3 |
Note: This table is illustrative and does not represent actual data for this compound due to a lack of specific published studies.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, NBO Analysis)
The electronic properties of this compound are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis provides further insights into the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This method can reveal important details about hyperconjugative interactions and charge delocalization within the molecule, which can influence its conformation and reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich phenanthrene (B1679779) rings, while the LUMO would also be distributed over the aromatic system. The precise energies and distributions would be influenced by the dihedral angle between the two phenanthrene units.
Table 2: Representative Frontier Orbital Energies for a Generic Biphenanthryl System
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This table is a hypothetical representation for a generic biphenanthryl system to illustrate the concept.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While DFT provides static pictures of stable conformations and transition states, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes conformation in solution or other environments. nih.govnih.gov
For this compound, MD simulations can be used to:
Observe the fluctuations around the equilibrium dihedral angle.
Study the solvent effects on the conformational preferences.
Simulate the process of rotational isomerization, providing insights into the dynamics of atropisomer interconversion.
Investigate the interactions with other molecules, which is particularly important for understanding its behavior in catalytic applications. nih.govnih.gov
Computational Prediction of Chiroptical Properties (e.g., ECD, VCD, CPL Spectra)
Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Circularly Polarized Luminescence (CPL), is a powerful tool for determining the absolute configuration of chiral molecules. The computational prediction of these spectra using Time-Dependent Density Functional Theory (TD-DFT) has become an indispensable method for assigning the absolute stereochemistry of complex molecules. nih.govresearchgate.net
The procedure typically involves:
Performing a conformational search to identify all low-energy conformers.
Optimizing the geometry of each conformer using DFT.
Calculating the ECD, VCD, or CPL spectrum for each conformer using TD-DFT.
Averaging the calculated spectra based on the Boltzmann population of each conformer.
Comparing the final computed spectrum with the experimental spectrum to assign the absolute configuration.
For biphenanthryl systems, the exciton (B1674681) chirality method can sometimes be applied to the ECD spectrum, but it can also lead to ambiguous results, making computational methods even more critical. researchgate.netnih.gov
Mechanistic Modeling of this compound Mediated Reactions and Catalysis
The chiral pocket created by the two phenanthrene units makes this compound and its derivatives attractive candidates as ligands in asymmetric catalysis. Computational modeling plays a vital role in understanding the mechanisms of these reactions and in designing more efficient and selective catalysts.
Transition State Geometries and Reaction Pathways
By employing DFT, it is possible to model the entire reaction pathway of a catalyzed reaction, including the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and selectivity.
For a reaction catalyzed by a complex of a metal and a this compound-based ligand, computational modeling can help to:
Identify the most likely coordination of the substrates to the catalytic center.
Determine the geometry of the transition state for the key bond-forming or bond-breaking step.
Calculate the activation energies for different possible pathways, explaining the origin of enantioselectivity.
Visualize the non-covalent interactions between the chiral ligand and the substrates in the transition state that dictate the stereochemical outcome. escholarship.org
Table 3: Hypothetical Transition State Energies for a this compound-Catalyzed Reaction
| Path to Enantiomer | Transition State Energy (kcal/mol) |
| R | 15.2 |
| S | 17.8 |
Note: This table is a hypothetical example illustrating how computational chemistry can predict the stereochemical outcome of a reaction. A lower transition state energy for the pathway leading to the R enantiomer would suggest that it is the major product.
Origin of Enantioselectivity and Diastereoselectivity
Computational studies have revealed that the "vaulted" biphenanthrene (B1261930) backbone of VAPOL creates a well-defined and rigid chiral pocket around the metal center to which it is coordinated. This structural feature is a direct consequence of the large dihedral angle between the two phenanthrene rings, a characteristic that distinguishes it from more flexible biaryl ligands. This rigid and sterically demanding environment forces the reacting substrates to adopt specific orientations to minimize steric clashes, thereby dictating the facial selectivity of the attack.
The lack of intermolecular hydrogen bonding in VAPOL's solid-state structure further contributes to its well-defined catalytic pocket in solution, as the ligand is less prone to self-aggregation. This ensures that the chiral environment around the metal center remains consistent and effective throughout the catalytic cycle.
Detailed research findings from computational studies on analogous vaulted biaryl ligand systems in reactions such as rhodium-catalyzed hydroboration provide a framework for understanding the factors at play with VAPOL. In these systems, the stability of key intermediates and the energy barriers of the transition states are meticulously analyzed to pinpoint the origins of selectivity.
Key Factors Influencing Enantioselectivity and Diastereoselectivity:
Steric Repulsion: The bulky phenanthrene units of the VAPOL ligand create significant steric hindrance. This steric pressure forces the substrate to approach the catalyst from a specific direction, effectively shielding one face of the substrate and favoring reaction on the other. The precise nature and magnitude of this steric repulsion in the transition state are primary determinants of the observed enantioselectivity.
Non-covalent Interactions: Beyond simple steric bulk, subtle non-covalent interactions between the VAPOL ligand and the substrates in the transition state play a crucial role. These can include CH-π interactions, van der Waals forces, and electrostatic interactions. Computational models can map these interactions and quantify their contribution to the stabilization or destabilization of different transition state geometries.
Electronic Effects: While steric effects are often dominant, the electronic properties of the VAPOL ligand also contribute to selectivity. The electron-rich aromatic system of the phenanthrene rings can influence the electronic environment of the metal center, thereby modulating its reactivity and its interactions with the substrates.
Illustrative Data from a Model Asymmetric Reaction:
To illustrate the quantitative insights gained from computational studies, the following table presents hypothetical DFT-calculated energy data for the transition states of a generic asymmetric addition reaction catalyzed by a VAPOL-metal complex. In this model, the reaction can proceed through two competing pathways, leading to either the (R)- or (S)-product.
| Transition State | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions | Predicted Major Product | Predicted Enantiomeric Excess (ee) |
| TS-(R) | 0.0 | Favorable CH-π interaction between substrate and VAPOL. Minimized steric clash. | (R)-product | >99% |
| TS-(S) | +3.5 | Significant steric repulsion between the substrate's bulky group and a phenanthrene ring of VAPOL. |
This hypothetical data demonstrates that the transition state leading to the (R)-product is significantly lower in energy due to favorable non-covalent interactions and the avoidance of severe steric clashes. This energy difference of 3.5 kcal/mol would translate to a very high enantiomeric excess for the (R)-product, which is characteristic of many VAPOL-catalyzed reactions.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 1,1 Biphenanthrene 2,2 Diol
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)
The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical for atropisomeric compounds like [1,1'-Biphenanthrene]-2,2'-diol. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the benchmark technique for separating enantiomers and quantifying their relative amounts.
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, and steric repulsion, result in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving biaryl atropisomers.
In the context of this compound, referred to as BIPOL in some literature, researchers have successfully separated the enantiomers using normal column chromatography. ntnu.edu.tw This indicates that a non-polar mobile phase combined with a suitable chiral stationary phase can achieve effective resolution. The selection of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve a balance between resolution and analysis time.
Table 1: Representative Chiral HPLC Parameters for Biaryl Diol Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Result | Baseline separation of (R) and (S) enantiomers |
Spectroscopic Techniques for Fine Structural Analysis (Beyond Basic Identification)
High-Resolution NMR Spectroscopy for Conformational and Derivatization Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. Beyond simple proton (¹H) and carbon (¹³C) counts, advanced 2D NMR experiments provide through-bond and through-space correlation data essential for unambiguous assignment of all resonances, which is particularly important for the complex aromatic regions of the phenanthrene (B1679779) units.
Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal proton-proton coupling networks within each phenanthrene ring system. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This suite of experiments allows for the complete and precise mapping of the molecule's covalent structure.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to analyze the through-space proximity of protons, providing crucial information about the molecule's preferred conformation and the dihedral angle between the two phenanthrene rings. Analysis of derivatives, for instance, by reacting the diol with a chiral derivatizing agent like Mosher's acid, can create diastereomers whose distinct NMR spectra can be used to determine the absolute configuration of the parent compound.
Table 2: Representative ¹H NMR Spectral Data for a Biphenanthryl Compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.62 | d, J = 9.6 Hz | H-5 |
| 7.45 | d, J = 9.0 Hz | H-9 |
| 7.42 | s | H-3 |
| 7.10 | d, J = 9.0 Hz | H-10 |
| 6.99 | s | H-3' |
Note: Data is representative of a substituted biphenanthryl system and illustrates the complexity of the aromatic region. researchgate.net
Advanced Mass Spectrometry for Complex Characterization
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound with extremely high accuracy. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of the parent ion to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula (C₂₈H₁₈O₂).
Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate the intact molecular ion with minimal fragmentation. For instance, in ESI-TOF analysis, the compound could be detected as a sodium adduct, [M+Na]⁺. The measured mass would then be compared to the calculated mass to confirm the composition.
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Analyzing these fragments can provide further structural confirmation and help distinguish it from potential isomers.
Table 3: Example of High-Resolution Mass Spectrometry Data
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|
| [C₂₈H₁₈O₂ + Na]⁺ | 409.1199 | 409.1193 |
Note: Data derived from a related phenanthrene dione illustrates the accuracy of HRMS. rsc.org
X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and, most importantly for this molecule, the torsional (dihedral) angle between the two phenanthrene planes can be determined. This angle is a direct measure of the atropisomeric conformation frozen in the crystal lattice.
A crystal structure for a derivative of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing definitive structural information. ntnu.edu.tw Such data is invaluable for understanding the structure-property relationships that govern the material's performance in applications like OLEDs.
Table 4: Crystallographic Data for a Biphenanthrene (B1261930) Derivative
| Parameter | Value |
|---|---|
| CCDC Number | 2367096 |
| Empirical Formula | C₄₈H₃₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell a (Å) | 11.23 |
| Unit Cell b (Å) | 12.54 |
| Unit Cell c (Å) | 13.01 |
| Unit Cell β (°) | 109.34 |
Note: Data corresponds to a derivative containing the core biphenanthrene-diol unit, as deposited in the CCDC. ntnu.edu.tw
Future Research Directions and Emerging Applications of 1,1 Biphenanthrene 2,2 Diol Chemistry
Development of Next-Generation Synthetic Strategies for Diversified [1,1'-Biphenanthrene]-2,2'-diol Analogues
The exploration of this compound's full potential is intrinsically linked to the availability of a diverse range of its analogues. Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes to access these derivatives. One of the economically viable methods for producing related bisphenols is the oxidative dimerization reaction. jraic.com Various reagents like iron(III) chloride have been effectively used for the oxidative coupling of phenols. jraic.com
A significant advancement has been the synthesis of enantiopure 4,4'-biphenanthrene-3,3'-diol (BIPOL), a derivative of this compound, which can be achieved via normal column chromatography. researchgate.netnih.gov This accessibility to enantiomerically pure forms is crucial for its applications in asymmetric synthesis and chiral materials.
Future synthetic strategies are expected to move towards more sophisticated approaches, such as:
Asymmetric Oxidative Coupling: Developing catalytic asymmetric methods for the direct coupling of phenanthrol derivatives to afford enantiomerically enriched [1,1'-biphenanthrene]-2,2'-diols, bypassing the need for chiral resolution.
Post-Modification of the Biphenanthrene (B1261930) Core: Establishing robust protocols for the selective functionalization of the this compound backbone. This would enable the introduction of various electronic and steric modulators to fine-tune the properties of the resulting ligands and materials.
Modular and Convergent Synthesis: Designing synthetic routes that allow for the late-stage introduction of diversity, enabling the rapid generation of a library of analogues with varied substitution patterns.
A one-pot synthesis approach, for instance using a Suzuki–Miyaura coupling followed by an intramolecular aldol (B89426) condensation, has been successfully applied to construct the phenanthrene (B1679779) scaffold for other complex molecules. capes.gov.br Similar innovative strategies could be adapted for the efficient synthesis of diversified this compound analogues.
Exploration of Novel Catalytic Transformations and Process Intensification
The structural similarity of this compound to established chiral ligands like BINOL suggests its significant potential in asymmetric catalysis. Future research is anticipated to explore its application in a wide array of catalytic transformations. The increased steric bulk of the phenanthrene units compared to naphthyl groups could lead to enhanced enantioselectivity in certain reactions.
Potential areas of investigation include:
Lewis Acid Catalysis: Utilizing this compound as a chiral ligand for metal-catalyzed reactions such as Diels-Alder, aldol, and Michael additions.
Brønsted Acid Catalysis: Exploring the potential of phosphoric acid derivatives of this compound as highly effective chiral Brønsted acid catalysts.
Oxidation and Reduction Reactions: Developing this compound-based catalysts for asymmetric oxidations (e.g., epoxidation) and reductions (e.g., hydrogenation of ketones and imines).
Furthermore, the concept of process intensification will be crucial in translating these catalytic systems from laboratory-scale curiosities to industrially viable processes. mdpi.comcetjournal.it This involves designing more efficient, safer, and sustainable chemical processes. For the synthesis and application of this compound and its derivatives, this could involve:
Continuous Flow Synthesis: Developing continuous flow reactor systems for the synthesis of the diol and its application in catalytic reactions. unito.itbme.hu This offers advantages in terms of heat and mass transfer, reaction control, and safety. bme.hu
Catalyst Immobilization and Recycling: Investigating methods to immobilize this compound-based catalysts on solid supports, facilitating their separation from the reaction mixture and enabling their reuse.
Telescoped Reactions: Designing multi-step reactions in a single, continuous process without the isolation of intermediates, thereby reducing waste and improving efficiency.
A study on the catalytic oxidative cleavage of 1,2-diols using dinuclear bismuthane complexes highlights the ongoing search for novel catalytic systems for diol transformations. nih.govrsc.org While this study did not observe synergistic effects between the metal centers, it underscores the importance of ligand design in catalytic performance, a principle that is directly applicable to the development of this compound-based catalysts.
Integration of this compound into Advanced Functional Materials
The unique photophysical and chiroptical properties of the biphenanthrene scaffold make it an attractive building block for the creation of advanced functional materials. wiley.comwiley-vch.de Future research in this area is expected to be highly interdisciplinary, bridging organic synthesis with materials science and engineering.
The development of materials capable of chiral recognition and exhibiting unique optical properties is a rapidly growing field. mdpi.com The inherent chirality and extended π-system of this compound make it an excellent candidate for these applications.
A notable example is the incorporation of a chiral 4,4'-biphenanthrene-3,3'-diol (BIPOL) unit into a thermally activated delayed fluorescence (TADF) framework. researchgate.netnih.gov This has led to the creation of circularly polarized luminescence (CPL) materials with high photoluminescence quantum yields (PLQYs) and significant luminescence dissymmetry factors (gPL). researchgate.netnih.gov
| Compound | PLQY (doped film) | gPL (doped film) | Singlet-Triplet Gap (eV) |
| R/S-o-DCzBPNCN | 82% | -1.94 x 10⁻² / +1.91 x 10⁻² | 0.05 |
Table 1: Properties of a BIPOL-containing TADF emitter. Data sourced from researchgate.netnih.gov.
Future research is expected to expand on these findings by:
Developing Novel Chiral Sensors: Designing this compound-based receptors for the enantioselective sensing of chiral molecules through fluorescence or colorimetric changes. The larger and more intricate binding pocket compared to BINOL could allow for the recognition of a different range of analytes.
Creating Advanced Optical Materials: Incorporating the this compound motif into polymers, liquid crystals, and metal-organic frameworks (MOFs) to generate materials with tailored chiroptical properties for applications in 3D displays, optical data storage, and security inks.
Exploring Non-Linear Optics: Investigating the non-linear optical (NLO) properties of this compound derivatives for applications in photonics and optoelectronics.
The separation of enantiomers is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. capes.gov.br High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for this purpose. nih.govmdpi.com The development of new and more effective CSPs is a continuous endeavor.
Given the proven success of BINOL and other axially chiral biaryls as chiral selectors, this compound and its derivatives are highly promising candidates for the development of novel CSPs. Their rigid structure, well-defined chiral environment, and potential for diverse functionalization could lead to CSPs with novel enantioselective properties.
Future research in this domain will likely involve:
Synthesis and Evaluation of CSPs: Covalently bonding or coating this compound derivatives onto silica (B1680970) gel to prepare CSPs for HPLC. These new CSPs would then be systematically evaluated for their ability to resolve a wide range of racemic compounds.
Mechanistic Studies of Chiral Recognition: Employing a combination of experimental techniques (e.g., variable-temperature HPLC, NMR spectroscopy) and computational modeling to elucidate the chiral recognition mechanisms at the molecular level. Understanding how the CSP interacts with different enantiomers is key to designing more selective phases.
Application in Other Separation Techniques: Exploring the use of this compound as a chiral selector in other separation techniques such as capillary electrophoresis and membrane-based separations.
Interdisciplinary Research Frontiers Involving the this compound Motif
The unique structural and electronic features of this compound open up avenues for its application in various interdisciplinary research fields.
Supramolecular Chemistry: The rigid and well-defined V-shaped cleft of this compound makes it an intriguing building block for the construction of novel supramolecular architectures, such as molecular cages, capsules, and polymers. mdpi.com These structures could find applications in molecular recognition, guest encapsulation, and catalysis. The related field of biphenarenes, which are macrocycles containing biphenyl (B1667301) units, has already demonstrated significant potential in these areas. mdpi.com
Molecular Machines: The atropisomerism of the this compound backbone could be exploited to design molecular switches and motors. By incorporating photoresponsive or redox-active moieties, it may be possible to control the rotation around the C-C single bond, leading to controlled mechanical motion at the molecular level.
Chemical Biology: Functionalized, water-soluble analogues of this compound could be developed as chiral probes for studying biological systems. Their fluorescence properties could be harnessed for the enantioselective imaging of chiral biomolecules within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
